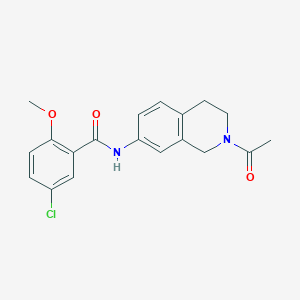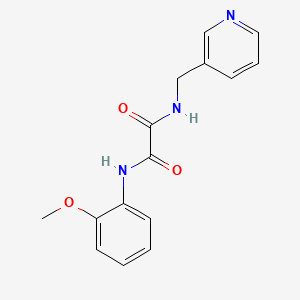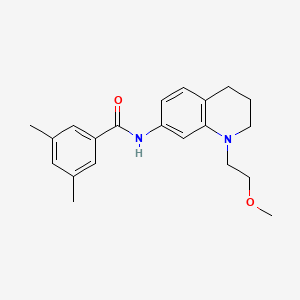![molecular formula C21H22N2O4 B2921285 ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate CAS No. 876941-36-5](/img/structure/B2921285.png)
ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), and an ethyl ester group, which is often used in the formation of prodrugs because it can enhance the lipophilicity and improve the drug’s pharmacokinetic properties .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethyl ester group could make it more lipophilic, potentially affecting its solubility in different solvents .
Applications De Recherche Scientifique
Antioxidant Activity
Research on walnut kernels (Juglans regia L.) identified several phenolic compounds with significant antioxidant activities. This study underscores the importance of phenolic compounds, which may share mechanistic similarities with ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate in terms of potential antioxidant properties, given the role of phenolic structures in scavenging free radicals (Zijia Zhang et al., 2009).
Antimicrobial Activity
Studies on the synthesis and characterization of various compounds, including those with pyrazole and oxadiazole structures, have shown antimicrobial activity against a range of bacterial and fungal strains. These findings suggest that compounds with complex heterocyclic systems, similar to the compound , may have potential applications in developing new antimicrobial agents (K. Chandrashekhar et al., 2013).
Synthetic Methodologies
Research on the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, including methods that might be relevant for synthesizing or modifying this compound, indicates the compound's potential in synthetic chemistry applications. These methodologies could be applied to create derivatives with enhanced biological or chemical properties (A. Abdelhamid & M. A. M. Afifi, 2010).
Chemical Characterization and Activity
The characterization of substituted aryl meroterpenoids from red seaweed as potential antioxidants shows the relevance of detailed chemical analysis in identifying compounds with beneficial properties. This research suggests that structural analysis and activity studies are crucial for understanding the potential applications of complex organic molecules in pharmaceutical and food industries (K. Chakraborty et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[2-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-21(25)14-27-20-12-8-7-11-17(20)18-13-19(23(22-18)15(2)24)16-9-5-4-6-10-16/h4-12,19H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDVWVVEGWUPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole](/img/structure/B2921202.png)
![4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2921204.png)


![3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B2921207.png)


![7-[(4-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2921211.png)
![4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2921213.png)
![4-(tert-butyl)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2921216.png)
![5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B2921218.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921222.png)
![1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid](/img/structure/B2921225.png)
